1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide
Overview
Description
1H-pyrrolo[2,3-b]pyridine is a compound with the molecular formula C7H6N2 . It is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo[2,3-b]pyridine, Pyrrolo(2,3-b)pyridine, and 1,7-Dideazapurine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . These derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridines are known to undergo various chemical reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis
The molecular weight of 1H-pyrrolo[2,3-b]pyridine is 118.1359 . More detailed physical and chemical properties would require specific experimental data that is not available from the current search results.Scientific Research Applications
Phosphodiesterase 4B (PDE4B) Inhibition
1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and studied as selective and potent inhibitors of Phosphodiesterase 4B (PDE4B). These compounds, particularly the compound 11h, have shown significant inhibition of TNF-α release from macrophages, suggesting potential applications in the treatment of CNS diseases (Vadukoot et al., 2020).
Allosteric mGluR5 Antagonism
The 1H-pyrrolo[2,3-c]pyridine-7-carboxamides, a related series, have been identified as novel allosteric antagonists of the mGluR5 receptor. These derivatives show promise due to their high in vitro potency and improved physico-chemical properties, potentially optimizing their aqueous solubility (Koller et al., 2012).
Antitumor Activity in Peritoneal Mesothelioma
New analogues of 1H-pyrrolo[2,3-b]pyridine, specifically nortopsentin analogues, have been synthesized and tested for their biological effects in models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds demonstrated significant tumor volume inhibition in experimental models, showing potential as antitumor agents (Carbone et al., 2013).
Functional Materials and Agrochemicals
Functionalization studies of 1H-pyrrolo[2,3-b]pyridine have led to the development of compounds with applications in functional materials and agrochemicals. The introduction of various amino groups and the creation of podant-type compounds and polyacetylenes demonstrate the versatility of this compound in creating multifunctional agents (Minakata et al., 1992).
Improving Aqueous Solubility for Antiproliferatives
Efforts to improve the aqueous solubility of thieno[2,3-b]pyridines, a class of antiproliferatives, have led to the development of 1H-pyrrolo[2,3-b]pyridine derivatives. These modifications have significantly enhanced water solubility, which is crucial for clinical applications of these antiproliferative agents (Zafar et al., 2018).
ACC1 Inhibition for Cancer and Fatty Acid Related Diseases
1H-pyrrolo[2,3-b]pyridine derivatives have been studied as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a target for potential therapeutic agents for cancer and fatty acid-related diseases. The compound 1k, an isopropyl derivative, showed promising results in preclinical testing, including a significant reduction in malonyl-CoA concentration in tumor models (Mizojiri et al., 2019).
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives is related to their inhibitory activity against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, and therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-12-8(13)6-4-11-7-5(6)2-1-3-10-7/h1-4H,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTKDOLLKSLHGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)NN)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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